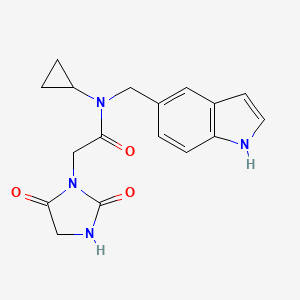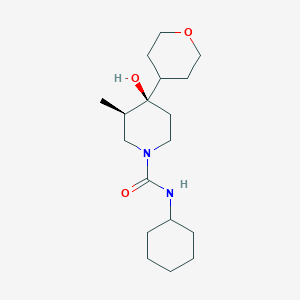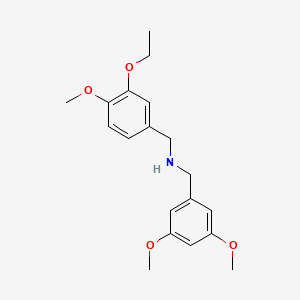![molecular formula C17H23N3OS B5615760 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5615760.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that incorporate various functional groups into a core structure, enhancing the molecule's reactivity and potential applications. For example, compounds synthesized through reactions like Claisen type with sodium methoxide in dimethyl carbonate solvent or Suzuki−Miyaura coupling followed by hydrolysis and amidation demonstrate the intricate processes involved in creating complex molecules (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and interaction with biological systems. Techniques like X-ray crystallography provide detailed insights into molecular conformation, intermolecular interactions, and crystal packing, which are essential for predicting reactivity and designing new compounds with desired properties. For instance, the crystal structure determination of similar compounds has revealed supramolecular self-assembly facilitated by hydrogen bonding and π-π interactions, which are critical for molecular recognition and function (Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, the presence of pyrazole and carboxamide groups can lead to a variety of chemical reactions, including condensation, cyclization, and substitution, which are pivotal for synthesizing derivatives with enhanced or targeted properties. The synthesis and functionalization of pyrazole derivatives highlight the compound's versatility and potential for generating a wide range of biologically active molecules (Saeed et al., 2015).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and stability, are determined by its molecular structure. These properties are essential for practical applications, influencing the compound's suitability for different environments and its behavior in biological systems. Analytical techniques, including thermogravimetric analysis, can provide valuable information on the thermal stability and decomposition patterns of compounds, informing their storage, handling, and application conditions (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of a compound, such as reactivity, acidity/basicity, and electrophilic/nucleophilic characteristics, are central to its applications in synthesis, catalysis, and as potential therapeutic agents. Studies on similar compounds have explored these properties through experimental and computational methods, providing insights into their behavior in chemical reactions and potential interactions with biological targets (Karrouchi et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-11-5-6-15-13(7-11)8-16(22-15)17(21)19(3)10-14-9-18-20(4)12(14)2/h8-9,11H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKVUDYRCDAEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)N(C)CC3=C(N(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide](/img/structure/B5615677.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]piperidine](/img/structure/B5615682.png)
![3-chloro-N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5615687.png)
![(2,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5615701.png)

![2-cyclobutyl-N-[(3R*,4S*)-4-propyl-1-(2-pyrimidinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5615717.png)
![2-phenyl-6-[(2-phenylazetidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5615727.png)
![ethyl 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoate](/img/structure/B5615733.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5615739.png)
![5-[1-butyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]-2-methyl-1H-benzimidazole](/img/structure/B5615744.png)

![8-(3-ethoxypropanoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615752.png)
![4-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine](/img/structure/B5615758.png)